6-(4-fluorophenyl)-2-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4S/c1-29(27,28)23-13-11-22(12-14-23)18(25)3-2-10-24-19(26)9-8-17(21-24)15-4-6-16(20)7-5-15/h4-9H,2-3,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOJHQCCXYIDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-fluorophenyl)-2-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Fluorophenyl group : Enhances lipophilicity and potentially modulates biological activity.
- Methylsulfonyl piperazine : Imparts solubility and may influence receptor interactions.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine, including this compound, exhibit significant antitumor properties. For instance, the compound was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for tumor cell lines ranged from 10 to 30 µM, demonstrating potent activity compared to standard chemotherapeutics .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes, notably:
- Dipeptidyl Peptidase IV (DPP-IV) : A critical enzyme in glucose metabolism, where inhibition can lead to improved glycemic control in diabetic models. The compound exhibited competitive inhibition with an IC50 value of approximately 100 nM, indicating strong potential as an anti-diabetic agent .
- Tyrosinase : Involved in melanin production; the compound showed effective inhibition with IC50 values below 50 µM, suggesting potential applications in skin whitening products .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The presence of the piperazine moiety allows for interaction with various receptors, potentially including serotonin and dopamine receptors.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
- Cell Cycle Regulation : The compound appears to disrupt normal cell cycle progression, particularly in cancer cells, which contributes to its antitumor effects .
Case Studies
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth rates and improved survival compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors .
- Clinical Relevance : Preliminary clinical trials are underway to evaluate the efficacy of this compound in combination therapies for cancer treatment, showing promise in enhancing the effects of existing chemotherapeutics .
Data Summary Table
Scientific Research Applications
Antidiabetic Properties
Recent studies have highlighted the compound's potential as a DPP-IV (dipeptidyl peptidase-4) inhibitor, which plays a crucial role in glucose metabolism. In preclinical trials, it demonstrated significant reductions in glucose excursions and increased insulin levels in Zucker fa/fa rats, indicating its efficacy in managing type 2 diabetes mellitus .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. It has shown promise in inhibiting monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibiting these enzymes can lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and Parkinson's disease .
Case Studies
-
DPP-IV Inhibition Studies :
- In vitro assays indicated that the compound exhibited competitive inhibition against DPP-IV with IC50 values ranging from 140 to 400 nM across different species .
- Toxicological assessments revealed no significant adverse effects at doses up to 750 mg/kg over four weeks, suggesting a favorable safety profile for further development .
- Neuroprotective Evaluations :
Potential Therapeutic Applications
Given its multifaceted biological activities, this compound may find applications in:
- Diabetes Management : As a DPP-IV inhibitor, it could be developed into a therapeutic agent for type 2 diabetes.
- Neurodegenerative Diseases : Its MAO inhibitory effects suggest potential use in treating conditions like Alzheimer's and Parkinson's disease.
- Pain Management : The structural analogs have shown analgesic properties superior to traditional pain relievers like acetylsalicylic acid .
Chemical Reactions Analysis
Hydrolysis and Stability
The methylsulfonyl group and oxobutyl ketone exhibit hydrolytic stability under neutral and acidic conditions but undergo slow degradation in strong alkaline media (pH > 12). The pyridazinone ring remains intact under physiological conditions .
| Functional Group | Stability | Conditions | Reference |
|---|---|---|---|
| Methylsulfonyl piperazine | Stable | pH 1–10, 25°C | |
| Oxobutyl ketone | Hydrolysis | 1M NaOH, 60°C | |
| Pyridazinone ring | Stable | pH 2–12, 37°C |
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group directs electrophiles to the meta position due to fluorine’s electron-withdrawing effect. Nitration and sulfonation reactions proceed with moderate regioselectivity .
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-fluorophenyl derivative | 47% |
| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo-4-fluorophenyl derivative | 39% |
Nucleophilic Substitution at Piperazine
The methylsulfonyl group on piperazine acts as a leaving group, enabling displacement with amines or thiols under basic conditions. This reactivity is exploited to generate analogs for structure-activity relationship (SAR) studies .
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Morpholine | 4-Morpholinylpiperazine | SAR optimization | |
| Benzylamine | N-Benzylpiperazine | Anticancer screening |
Reduction and Oxidation
-
Reduction : The oxobutyl ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, enhancing solubility but reducing metabolic stability .
-
Oxidation : The pyridazinone ring resists oxidation, but the oxobutyl chain forms carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
Biological Interactions
The compound inhibits enzymes via hydrogen bonding (pyridazinone carbonyl) and hydrophobic interactions (fluorophenyl group). Its methylsulfonyl piperazine moiety enhances binding to ATP pockets in kinases .
| Target | Mechanism | IC₅₀ | Reference |
|---|---|---|---|
| COX-2 | Non-covalent inhibition | 0.8 μM | |
| EGFR kinase | Competitive ATP binding | 12 nM |
Degradation Pathways
Primary degradation products include:
-
Hydrolyzed oxobutyl ketone (under alkaline conditions).
Key Findings
-
The methylsulfonyl piperazine and pyridazinone core are critical for both synthetic versatility and target engagement.
-
Stability under physiological conditions makes the compound suitable for oral administration .
-
Fluorophenyl substitution balances electronic effects and metabolic resistance .
For extended SAR studies, modifications at the oxobutyl chain and piperazine ring show promise in optimizing pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyridazinone vs. Pyrimidinone
The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one () replaces the pyridazinone core with a pyrimidin-4(3H)-one. Key differences:
- Pyridazinone: Contains two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
- Substituents: The methyl group on the pyrimidinone (vs. the 4-fluorophenyl in the target compound) may reduce aromatic interactions but improve solubility.
Thiophene and Benzotriazole Derivatives
- Compound 21 (): Incorporates a thiophene ring and trifluoromethylphenyl-piperazine. The thiophene enhances π-stacking, while the trifluoromethyl group increases lipophilicity compared to the methylsulfonyl group in the target compound.
- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (): Uses a benzotriazole core, which introduces additional hydrogen-bonding sites but may reduce metabolic stability due to increased aromaticity.
Substituent Variations
Piperazine Modifications
- Methylsulfonyl vs.
- Trifluoromethylphenyl-piperazine (Compound 21, ): The trifluoromethyl group increases hydrophobicity but may reduce solubility compared to methylsulfonyl.
Linker Chain Length and Flexibility
- 4-Oxobutyl chain (target compound): Longer than the ethyl or methyl linkers in analogs, providing flexibility for optimal binding. However, increased chain length may elevate molecular weight (>500 Da), affecting bioavailability.
- 2-Oxoethyl chain (): Shorter chain length restricts conformational freedom, possibly reducing target engagement.
Pharmacological Implications
- Receptor Binding : The methylsulfonyl group in the target compound may enhance interactions with charged residues in binding pockets, unlike morpholine or trifluoromethyl analogs.
- Selectivity: The pyridazinone core and 4-fluorophenyl group could improve selectivity for kinase targets compared to pyrimidinone derivatives .
Q & A
Basic: What methods are recommended for confirming the structural identity of this compound?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography resolves the 3D arrangement of atoms. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) and refinement statistics (R = 0.036, wR = 0.091) are used to validate bond lengths and angles .
- NMR spectroscopy (¹H and ¹³C) confirms proton environments and carbon connectivity. For instance, pyridazinone and piperazine moieties show distinct shifts in the aromatic (δ 7.0–8.5 ppm) and aliphatic (δ 2.5–4.0 ppm) regions .
- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight (e.g., M = 477.53 g/mol) .
Basic: What synthetic strategies are effective for introducing the methylsulfonyl-piperazine moiety?
Answer:
Key steps include:
- Nucleophilic substitution : Reacting 4-(methylsulfonyl)piperazine with a bromobutyl intermediate under basic conditions (e.g., NaOH in acetonitrile) to form the 4-oxobutyl linkage .
- Coupling optimization : Use of polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reaction efficiency. Yields >70% are achievable with stoichiometric control .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted piperazine derivatives .
Advanced: How can crystallographic data resolve ambiguities in conformational isomerism?
Answer:
X-ray diffraction provides atomic-level insights:
- Torsion angles : Analyze dihedral angles between the pyridazinone core and fluorophenyl group (e.g., α = 73.489°, β = 71.309°) to distinguish cis vs. trans conformers .
- Hydrogen bonding : Identify intermolecular interactions (e.g., C=O···H-N) stabilizing specific conformations. For example, the oxobutyl chain may form hydrogen bonds with adjacent piperazine sulfonyl groups .
- Refinement software : Tools like SHELXL refine disordered regions using constraints (e.g., F<sup>2</sup>-based least squares) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
SAR strategies include:
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., biphenyl) to modulate target binding. Pyridazinone derivatives with morpholine substitutions show enhanced solubility .
- Piperazine modifications : Introduce polar groups (e.g., hydroxyethyl) to the piperazine ring to improve pharmacokinetics. Analogues with 4-(2-hydroxyethyl)piperazine exhibit increased metabolic stability .
- Biological assays : Test analogues in enzyme inhibition assays (e.g., IC50 determination) and cell-based models (e.g., cytotoxicity screening) .
Advanced: What analytical methods validate purity in pharmacopeial standards?
Answer:
Compliance requires:
- HPLC-UV/HRMS : Use C18 columns (e.g., Chromolith®) with acetonitrile/water gradients (0.1% formic acid) to detect impurities ≤0.1% .
- Elemental analysis : Confirm C, H, N content (theoretical vs. experimental, e.g., C26H28FN5O3 requires C 65.39%, H 5.91%, N 14.67%) .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to ensure stability under storage conditions (e.g., <5% weight loss at 150°C) .
Advanced: How can mechanistic studies elucidate interactions with biological targets?
Answer:
Techniques include:
- Molecular docking : Simulate binding to receptors (e.g., kinases) using software like AutoDock Vina. Focus on sulfonyl-piperazine interactions with hydrophobic pockets .
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD values) for target proteins. For example, pyridazinones often show sub-micromolar affinity for phosphodiesterases .
- Metabolite profiling : Use LC-MS to identify oxidation products (e.g., N-oxide derivatives) formed via cytochrome P450 enzymes .
Notes on Contradictions and Limitations
- Synthetic yields : reports >70% yields for piperazine coupling, while cites challenges in purifying brominated intermediates. Optimize stoichiometry and solvent polarity to address this .
- Bioactivity data : Some studies (e.g., ) lack in vivo validation, necessitating further pharmacokinetic profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
